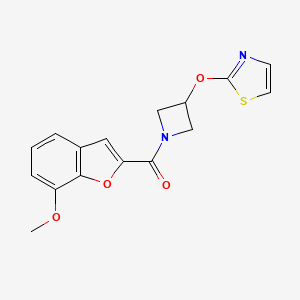![molecular formula C20H15F2N3O3S2 B2980625 N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1261016-09-4](/img/no-structure.png)
N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O3S2 and its molecular weight is 447.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity and Enzyme Inhibition
This compound is involved in the design and synthesis of molecules with potential antitumor properties. Research demonstrates its application in creating inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation. For example, compounds synthesized with structural similarities have shown significant antitumor activity by inhibiting these enzymes, indicating their potential as cancer treatments (Gangjee et al., 2009). Such research underlines the importance of this compound in developing new anticancer agents.
Radioligand Imaging
The compound's derivatives have been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) for imaging translocator proteins. This application is crucial for studying various brain disorders and neuroinflammation (Dollé et al., 2008). The ability to selectively label and image biological targets in vivo offers invaluable insights into the molecular mechanisms of diseases and the effects of therapeutic interventions.
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of diverse heterocycles with potential pharmacological activities. Heterocyclic compounds play a crucial role in the development of drugs due to their complex structures and versatility in interacting with various biological targets. The synthesis and evaluation of such compounds contribute to the discovery of new drugs with improved efficacy and safety profiles (Fadda et al., 2017).
GPR119 Agonists for Diabetes Treatment
Exploratory research into fused-pyrimidine derivatives of this compound has identified potent GPR119 agonists, which are promising for the treatment of type 2 diabetes mellitus. GPR119 agonists stimulate insulin secretion in a glucose-dependent manner, offering a novel approach to managing blood sugar levels in diabetic patients (Negoro et al., 2012). This research application highlights the compound's contribution to addressing the global challenge of diabetes through the development of new therapeutic options.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 2,4-difluoroaniline, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "2,4-difluoroaniline", "Sodium hydride", "N,N-dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 g, 3.2 mmol) and sodium hydride (0.13 g, 5.4 mmol) in dry N,N-dimethylformamide (10 mL) under nitrogen atmosphere.", "Step 2: Add 2,4-difluoroaniline (0.5 g, 3.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction mixture with 1 M hydrochloric acid (10 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Wash the combined organic layers with water (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethyl acetate (10 mL) and add 1 M sodium hydroxide (10 mL) to the solution.", "Step 6: Stir the reaction mixture at room temperature for 2 hours and then extract with ethyl acetate (3 x 20 mL).", "Step 7: Wash the combined organic layers with water (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 8: Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain the final product N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (0.6 g, 50% yield)." ] } | |
CAS番号 |
1261016-09-4 |
分子式 |
C20H15F2N3O3S2 |
分子量 |
447.47 |
IUPAC名 |
N-(2,4-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H15F2N3O3S2/c21-12-3-4-15(14(22)10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26) |
InChIキー |
CDVVCGRQPMEYNI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



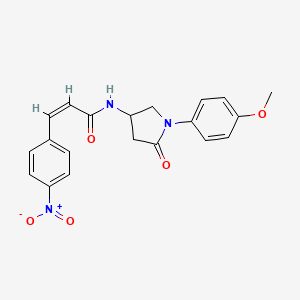
![(2-Phenyl-1,3-thiazol-4-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2980545.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2980547.png)
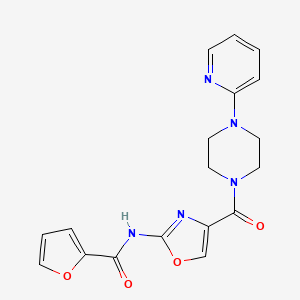
![ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980552.png)


![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)
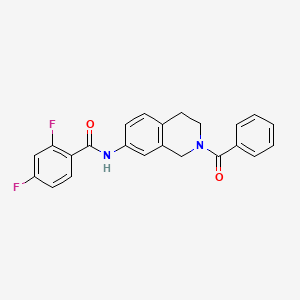
![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)
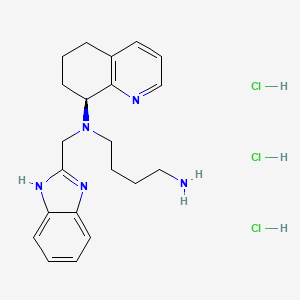
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2980563.png)
